N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine
Description
N¹-[(2-Nitrophenyl)methylene]-1,2-benzenediamine is a Schiff base derivative synthesized via condensation of 1,2-benzenediamine with a 2-nitrobenzaldehyde moiety. This compound features a nitro-substituted phenyl group conjugated to the benzene diamine core through a methylene bridge. The nitro group confers electron-withdrawing properties, influencing its reactivity in coordination chemistry and catalytic applications .
Properties
IUPAC Name |
2-[(2-nitrophenyl)methylideneamino]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16(17)18/h1-9H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGQBWYVTOURRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine typically involves the condensation reaction between 2-nitrobenzaldehyde and 1,2-benzenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents on the benzene rings are replaced by other groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The primary product is N1-[(2-aminophenyl)methylene]-1,2-benzenediamine.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine. For instance, derivatives of this compound have been synthesized and tested against various bacterial strains. A study demonstrated that certain nitro-substituted compounds exhibited significant antibacterial activity, with effectiveness comparable to standard antibiotics like Ciprofloxacin against Escherichia coli and Staphylococcus aureus .
Cancer Research
The compound has also been investigated for its potential role in cancer treatment. Its structure allows for the modulation of protein-protein interactions that are crucial in cancer progression. For example, certain derivatives were shown to inhibit the transcriptional synergy of GATA4 and NKX2-5 proteins, which are involved in cardiac development and have implications in cancer biology .
Materials Science
Nonlinear Optical Properties
This compound derivatives have been studied for their nonlinear optical (NLO) properties. These properties are essential for applications in photonics and optoelectronics. A recent synthesis of a related compound demonstrated promising NLO characteristics, making it suitable for use in optical devices .
Dyes and Pigments
Due to its aromatic structure, this compound can be utilized in dye synthesis. The nitro group enhances the electron-accepting ability of the molecule, making it suitable for creating azo dyes that exhibit vibrant colors and stability under various conditions .
Environmental Studies
Risk Assessment
The environmental impact of compounds like this compound has been assessed concerning their potential carcinogenic effects. Studies indicate that nitro-substituted compounds can release toxic amines under certain conditions, raising concerns about their use in consumer products .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of synthesized derivatives were tested for antibacterial activity using standard agar diffusion methods. Results showed that compounds with higher nitro substitution exhibited enhanced activity against gram-positive bacteria.
Case Study 2: Optical Property Evaluation
In a study focusing on photonic applications, a derivative of this compound was evaluated for its NLO properties using Z-scan techniques. The results indicated a significant nonlinear refractive index, suggesting potential use in laser technology.
Mechanism of Action
The mechanism of action of N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The Schiff base moiety can also coordinate with metal ions, forming complexes that can catalyze specific reactions.
Comparison with Similar Compounds
N¹-Phenylbenzene-1,2-diamine (CAS 534-85-0)
- Structure : Lacks the nitro and methylene groups; instead, a phenyl group is directly attached to the benzene diamine.
- Reactivity : The absence of an electron-withdrawing nitro group enhances nucleophilicity, making it more reactive in electrophilic aromatic substitution.
- Applications : Used as a precursor in dye synthesis and polymer chemistry .
N¹,N²-Dimethylbenzene-1,2-diamine (CAS 3213-79-4)
JSH-23 (4-Methyl-N¹-(3-phenylpropyl)-1,2-benzenediamine)
- Structure : Features a 3-phenylpropyl substituent.
(Z,Z)-N,N’-[1,2-Bis([4-methoxyphenyl]methylene)-1,2-ethanediyl]bis-formamide
- Structure : Contains bis-methylene linkages with methoxy substituents.
- Reactivity : The electron-donating methoxy groups stabilize charge-transfer complexes, contrasting with the electron-deficient nitro analog .
Data Table: Key Properties of Selected Analogs
Electronic and Steric Influences
- Nitro Group Impact : The nitro group in N¹-[(2-nitrophenyl)methylene]-1,2-benzenediamine reduces electron density at the diamine core, favoring metal coordination in catalytic systems (e.g., Co-salen complexes in polymer synthesis) . In contrast, methyl or phenyl substituents (e.g., N¹,N²-Dimethylbenzene-1,2-diamine) enhance electron density, promoting nucleophilic reactivity .
- Methylene Bridge : The methylene spacer increases conformational flexibility compared to rigid analogs like (Z,Z)-N,N’-bis([4-methoxyphenyl]methylene) derivatives, which exhibit restricted rotation due to bis-aryl groups .
Biological Activity
N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine, a derivative of benzenediamine, has garnered attention in recent years for its diverse biological activities. This article reviews its synthesis, biological effects, and potential applications in medicinal chemistry.
1. Synthesis of this compound
The synthesis of this compound typically involves the condensation of 1,2-benzenediamine with 2-nitrobenzaldehyde. The reaction is catalyzed by glacial acetic acid in methanol, yielding the desired product with a high degree of purity and yield (75-90%) . Characterization techniques such as FT-IR and NMR spectroscopy confirm the structural integrity of the synthesized compound.
2. Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
2.1 Anticancer Activity
Recent studies have indicated that derivatives of benzenediamine exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor growth in various cancer cell lines. Specifically, flow cytometry analyses have demonstrated that these compounds can induce apoptosis in MCF cell lines at specific concentrations .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
| Benzimidazole derivative | U87 glioblastoma | 45.2 ± 13.0 | Cytotoxicity |
2.2 Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies reveal that it exhibits significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
2.3 Mutagenicity and Toxicity
Despite its promising biological activities, concerns regarding the mutagenic potential of nitro-substituted compounds have been raised. The compound is included in lists of mutagenic chemicals, indicating that further studies are necessary to assess its safety profile .
3. Case Studies and Research Findings
A series of research studies have explored the therapeutic potential of this compound:
- Study on Anticancer Properties : A study conducted on mice bearing tumors revealed that administration of this compound significantly suppressed tumor growth compared to control groups .
- Antimicrobial Efficacy Study : In vitro tests demonstrated that this compound effectively inhibited bacterial growth at lower concentrations than many conventional antibiotics .
- Toxicological Assessment : A comprehensive evaluation indicated that while exhibiting beneficial biological activities, the compound may pose risks due to its mutagenic properties .
4. Conclusion and Future Directions
This compound is a compound with notable biological activity across various domains, particularly in anticancer and antimicrobial applications. However, its potential mutagenicity necessitates further investigation into its safety and efficacy for therapeutic use.
Future research should focus on:
- Elucidating the precise mechanisms underlying its biological effects.
- Conducting long-term toxicity studies to better understand its safety profile.
- Exploring structural modifications to enhance efficacy while minimizing toxicity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
